Cas no 554423-67-5 (N-(2-Chloroacetyl)-2-methoxy-benzamide)

554423-67-5 structure
Nome del prodotto:N-(2-Chloroacetyl)-2-methoxy-benzamide
Numero CAS:554423-67-5
MF:C10H10ClNO3
MW:227.644301891327
MDL:MFCD03982150
CID:2157670
PubChem ID:2366967
N-(2-Chloroacetyl)-2-methoxy-benzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzamide, n-(2-chloroacetyl)-2-methoxy-
- EN300-05817
- 554423-67-5
- N-2-chloroacetyl-2-methoxybenzamide
- SR-01000042905-1
- Z56912092
- N-(2-chloroacetyl)-2-methoxybenzamide
- CS-14408
- N-(2-Chloro-acetyl)-2-methoxy-benzamide
- AKOS000117674
- CS-M1594
- SR-01000042905
- 867-196-5
- EXA42367
- N-(2-Chloroacetyl)-2-methoxy-benzamide
-
- MDL: MFCD03982150
- Inchi: InChI=1S/C10H10ClNO3/c1-15-8-5-3-2-4-7(8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14)
- Chiave InChI: ICBGINVOKCHKSA-UHFFFAOYSA-N
- Sorrisi: COC1=CC=CC=C1C(NC(CCl)=O)=O
Proprietà calcolate
- Massa esatta: 227.0349209g/mol
- Massa monoisotopica: 227.0349209g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 245
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 55.4Ų
N-(2-Chloroacetyl)-2-methoxy-benzamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-05817-2.5g |
N-(2-chloroacetyl)-2-methoxybenzamide |
554423-67-5 | 95% | 2.5g |
$474.0 | 2023-10-28 | |
Enamine | EN300-05817-5.0g |
N-(2-chloroacetyl)-2-methoxybenzamide |
554423-67-5 | 95% | 5g |
$701.0 | 2023-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059160-100mg |
N-(2-chloroacetyl)-2-methoxybenzamide |
554423-67-5 | 98% | 100mg |
¥663.00 | 2024-05-09 | |
Aaron | AR00DBTZ-250mg |
BenzaMide, N-(2-chloroacetyl)-2-Methoxy- |
554423-67-5 | 98% | 250mg |
$84.00 | 2025-01-24 | |
Aaron | AR00DBTZ-1g |
BenzaMide, N-(2-chloroacetyl)-2-Methoxy- |
554423-67-5 | 98% | 1g |
$167.00 | 2025-01-24 | |
1PlusChem | 1P00DBLN-250mg |
BenzaMide, N-(2-chloroacetyl)-2-Methoxy- |
554423-67-5 | 97% | 250mg |
$109.00 | 2024-04-29 | |
Enamine | EN300-05817-5g |
N-(2-chloroacetyl)-2-methoxybenzamide |
554423-67-5 | 95% | 5g |
$701.0 | 2023-10-28 | |
Enamine | EN300-05817-1g |
N-(2-chloroacetyl)-2-methoxybenzamide |
554423-67-5 | 95% | 1g |
$241.0 | 2023-10-28 | |
Enamine | EN300-05817-10g |
N-(2-chloroacetyl)-2-methoxybenzamide |
554423-67-5 | 95% | 10g |
$1040.0 | 2023-10-28 | |
A2B Chem LLC | AG20763-100mg |
BenzaMide, N-(2-chloroacetyl)-2-Methoxy- |
554423-67-5 | 95% | 100mg |
$101.00 | 2024-04-19 |
N-(2-Chloroacetyl)-2-methoxy-benzamide Letteratura correlata
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
554423-67-5 (N-(2-Chloroacetyl)-2-methoxy-benzamide) Prodotti correlati
- 1183190-55-7(4-(Piperazin-1-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid)
- 1881605-88-4(3-Thiophenemethanamine, 4-bromo-N-(1,1-dimethylpropyl)-)
- 3067-19-4(N-Acetyl-DL-Valine)
- 2935587-90-7(PROTAC CDK9 degrader-7)
- 2228939-02-2(4-{3-(dimethylamino)methylphenyl}pyrrolidin-2-one)
- 1514714-39-6(3-{2,6-Dioxaspiro[4.5]decan-9-yloxy}azetidine)
- 1105201-66-8(2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine)
- 941945-24-0(2,4-dimethoxy-N-3-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide)
- 1396792-62-3(5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole)
- 57117-43-8(2,3,4,6,7-Pentachlorodibenzofuran)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
